1-Oxoisoindole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxoisoindole can be synthesized through several methods. One common approach involves the dehydration of isoindoline-N-oxides . Another method includes the preparation of the parent isoindole by flash vacuum pyrolysis of an N-substituted isoindoline . Additionally, N-substituted isoindoles can be synthesized starting from xylylene dibromide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-Oxoisoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-diones.
Reduction: Reduction reactions can convert this compound to its reduced form, isoindoline.
Substitution: Substitution reactions, such as those involving halogens or other substituents, can modify the structure of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed:
Oxidation: Isoindole-1,3-diones.
Reduction: Isoindoline.
Substitution: Various substituted isoindoles depending on the reagents used.
Scientific Research Applications
1-Oxoisoindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological studies, including as intermediates in the synthesis of bioactive molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Oxoisoindole involves its interaction with various molecular targets and pathways. The compound can form cations, which are reactive intermediates in many chemical reactions . These cations can interact with nucleophiles, leading to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Isoindole: An isomer of 1-Oxoisoindole with a similar structure but different chemical properties.
Isoindoline: The reduced form of isoindole, which has different reactivity and applications.
Phthalimide: An isoindole-1,3-dione with two carbonyl groups attached to the heterocyclic ring.
Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form reactive intermediates
Properties
IUPAC Name |
isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBAPWCYTNCZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196612 | |
Record name | 1-Oxoisoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45738-06-5 | |
Record name | 1-Oxoisoindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045738065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oxoisoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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